molecular formula C24H28N2O4 B11318293 6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11318293
M. Wt: 408.5 g/mol
InChI Key: SBAOGBRSHKMNLF-UHFFFAOYSA-N
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Description

6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a furan ring, and a piperidine moiety

Preparation Methods

The synthesis of 6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the piperidine moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is attached to the intermediate compound.

    Final coupling: The final step involves coupling the intermediate with the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.

    Biological Studies:

Mechanism of Action

The mechanism of action of 6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide include other chromene derivatives, furan-containing compounds, and piperidine-based molecules. These compounds may share some structural features but differ in their specific functional groups and overall structure, leading to differences in their chemical and biological properties. The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique properties and applications.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

6-ethyl-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H28N2O4/c1-3-17-8-10-21-18(13-17)20(27)14-23(30-21)24(28)25-15-19(22-9-7-16(2)29-22)26-11-5-4-6-12-26/h7-10,13-14,19H,3-6,11-12,15H2,1-2H3,(H,25,28)

InChI Key

SBAOGBRSHKMNLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(O3)C)N4CCCCC4

Origin of Product

United States

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